Technical Monograph: (2-Bromo-4-fluorophenyl)hydrazine Hydrochloride
Technical Monograph: (2-Bromo-4-fluorophenyl)hydrazine Hydrochloride
A Strategic Scaffold for Heterocyclic Construction and Diversification
Executive Summary
(2-Bromo-4-fluorophenyl)hydrazine hydrochloride is a high-value aryl hydrazine building block used primarily in the synthesis of biologically active heterocycles. Its structural uniqueness lies in its orthogonal functionality : the hydrazine moiety serves as a nucleophilic "warhead" for cyclization (e.g., indoles, pyrazoles), while the ortho-bromine and para-fluorine atoms provide distinct handles for subsequent elaboration and pharmacokinetic modulation.[1] This guide details the synthesis, reactivity, and handling of this critical intermediate, designed for medicinal chemists optimizing lead compounds for kinase inhibition and GPCR modulation.[1]
Structural Analysis & Physicochemical Properties[1][2][3][4]
The utility of this molecule stems from the specific arrangement of its substituents on the phenyl ring.[1]
-
Hydrazine (
): The primary reactive center.[1] As a hydrochloride salt, it possesses enhanced shelf-stability compared to the free base, which is prone to oxidation.[1] -
4-Fluoro (
): A bioisostere for hydrogen that blocks metabolic oxidation at the para-position (preventing P450 hydroxylation) and modulates lipophilicity ( ).[1] -
2-Bromo (
): A steric and electronic handle.[1][2] Crucially, it survives mild cyclization conditions (like the Fischer Indole synthesis), allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocycle is formed.
Physicochemical Data Profile[1][4]
| Property | Value / Description |
| Chemical Name | (2-Bromo-4-fluorophenyl)hydrazine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 241.49 g/mol (Salt) / 205.03 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (warm); Insoluble in non-polar organics |
| Key Precursor | 2-Bromo-4-fluoroaniline (CAS: 1003-98-1) |
| pKa (approx) | ~5.0 (Hydrazine conjugate acid) |
Synthetic Methodology: The "How-To"
While commercially available, in-house synthesis is often required to ensure freshness, as hydrazines degrade over time.[1] The standard industrial route involves the diazotization of 2-bromo-4-fluoroaniline followed by reduction.[1]
Critical Protocol: Diazotization-Reduction Sequence
Rationale for Reagents:
-
Stannous Chloride (
): Preferred over sodium sulfite/bisulfite for laboratory scale.[1] Sulfite reduction can sometimes lead to sulfonated byproducts or dehalogenation when electron-withdrawing groups (F, Br) are present. offers a cleaner, albeit more acidic, reduction profile.[1]
Step-by-Step Procedure
-
Solubilization: Dissolve 50 mmol of 2-bromo-4-fluoroaniline in 100 mL of concentrated HCl (12 M). Cool the suspension to -5°C in an ice/salt bath. Note: Efficient stirring is critical as the aniline salt may precipitate.[1]
-
Diazotization: Dropwise add a solution of
(55 mmol) in water (20 mL), maintaining the internal temperature below 0°C. -
Reduction: In a separate vessel, dissolve
(110 mmol) in concentrated HCl (50 mL) and cool to 0°C. Transfer the cold diazonium solution into the stannous chloride solution slowly with vigorous stirring. -
Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. The hydrazine hydrochloride salt usually precipitates directly.[1]
-
Purification: Filter the solid. Wash with cold dilute HCl, then cold ethanol/ether to remove tin salts.[1] Recrystallize from Ethanol/Water if necessary.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from aniline precursor to hydrazine salt.[3][2]
Key Reactivity & Applications
The core value of this molecule is its role as a "linchpin" in heterocyclic synthesis.[1]
A. Fischer Indole Synthesis
This is the most frequent application.[1] Reacting the hydrazine with a ketone under acidic conditions yields a 7-bromo-5-fluoroindole scaffold.[1]
-
Mechanism: Hydrazone formation
[3,3]-Sigmatropic rearrangement Ammonia elimination.[1][2][4] -
Strategic Advantage: The resulting indole retains the 7-bromo group.[1] This is a "privileged position" for inhibitors targeting the ATP-binding pocket of kinases, as it allows for the introduction of solubilizing groups via Suzuki coupling.[1]
Protocol Insight: Reaction with Ethyl 2-(2-oxocyclohexyl)acetate in refluxing acetic acid yields the corresponding tricyclic indole derivative, a known precursor for Prostaglandin D2 (PGD2) antagonists [1].[1]
B. Pyrazole Synthesis
Reaction with 1,3-diketones or
-
Regioselectivity: When reacting with unsymmetrical 1,3-diketones, the regiochemistry is dictated by the relative electrophilicity of the carbonyls and the solvent acidity.[1]
Divergent Synthesis Diagram[1]
Figure 2: Divergent reactivity profile. The Br handle allows post-cyclization modification.
Handling, Safety, & Stability
Toxicological Profile[1]
-
Hazards: Like all aryl hydrazines, this compound is a skin sensitizer and suspected carcinogen .[1] It is toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), Carcinogen 1B, Skin Sens. 1.[1]
Stability & Storage[1][6][10]
-
Free Base vs. Salt: The free base is an oil or low-melting solid that darkens (oxidizes) rapidly in air.[1] The hydrochloride salt is a stable solid and is the preferred form for storage.[1]
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which liberate the unstable free base).[1]
References
-
Gallant, M., et al. (2009).[1] "Discovery of MK-0524, a Potent and Selective Prostaglandin D2 Receptor Antagonist."[1] Journal of Medicinal Chemistry, 52(14), 4545-4549.[1]
-
Robinson, B. (1983).[1] "The Fischer Indole Synthesis."[1][2][4][5] Chemical Reviews, 63(4), 373–401.[1]
-
Sigma-Aldrich. "Safety Data Sheet: 2-Bromophenylhydrazine hydrochloride."[1][6][7] (Used as surrogate for general hydrazine salt safety data).
-
ChemicalBook. "2-Bromo-4-fluoroaniline Synthesis and Properties."
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
